(4-Fluoroadamantan-1-yl)methanol
Overview
Description
(4-Fluoroadamantan-1-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₇FO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The presence of a fluorine atom and a hydroxyl group in its structure imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-fluoroadamantane with formaldehyde in the presence of a catalyst to yield (4-Fluoroadamantan-1-yl)methanol . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or elemental fluorine. The subsequent hydroxylation step can be achieved through catalytic processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoroadamantan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of (4-Fluoroadamantan-1-yl)ketone.
Reduction: Formation of adamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoroadamantan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural properties.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Fluoroadamantan-1-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoroadamantan-1-yl)methanol: Similar structure but with the fluorine atom at a different position.
(3-Fluoroadamantan-1-yl)methanol: Another positional isomer with distinct chemical properties.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
(4-Fluoroadamantan-1-yl)methanol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-fluoro-1-adamantyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13/h7-10,13H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMVQWAOMKYOCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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